molecular formula C20H25ClN4O2 B5655715 N-(5-chloro-2-methoxyphenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-3-yl]propanamide

N-(5-chloro-2-methoxyphenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-3-yl]propanamide

Cat. No. B5655715
M. Wt: 388.9 g/mol
InChI Key: WIZHKLGBGHROPI-UHFFFAOYSA-N
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Description

This analysis explores the chemical compound N-(5-chloro-2-methoxyphenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-3-yl]propanamide. While the exact matches to this chemical structure in the literature are limited, the research on similar compounds can provide valuable insights.

Synthesis Analysis:

The synthesis of compounds similar to N-(5-chloro-2-methoxyphenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-3-yl]propanamide typically involves multi-step reactions including condensation, bromination, and chlorination processes. For instance, N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides, with different pharmacophore groups, were synthesized to test their antisecretory activities (Ueda et al., 1991). These methodologies could be adapted to synthesize the compound by modifying the pharmacophore group to fit the required structure.

Molecular Structure Analysis:

The molecular structure of related compounds has been studied using X-ray crystallography and other spectroscopic methods. For example, N-(7-chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide exhibited effective herbicidal activity and its structure was detailed through crystallographic studies (Liu et al., 2007).

Chemical Reactions and Properties:

Chemical properties such as reactivity with other substances, stability under various conditions, and potential for chemical transformations can be inferred from similar compounds. For example, the synthesis of pyridine and pyrazole derivatives indicates the potential reactions and functional groups that might interact or modify the compound of interest (Harutyunyan et al., 2015).

Physical Properties Analysis:

The physical properties such as solubility, melting point, and crystalline structure can be deduced from related compounds. The detailed molecular structure and intermolecular interactions contribute significantly to these physical characteristics, as seen in the crystallographic analysis of related chemical structures (Wang & He, 2011).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2/c1-27-18-7-6-16(21)12-17(18)24-20(26)8-5-15-4-2-11-25(13-15)14-19-22-9-3-10-23-19/h3,6-7,9-10,12,15H,2,4-5,8,11,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZHKLGBGHROPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CCC2CCCN(C2)CC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Chloro-2-methoxyphenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-3-YL]propanamide

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